7-Fluoroisoquinolin-3-amine is classified as a fluorinated heterocyclic amine. It is derived from isoquinoline, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The introduction of fluorine enhances its chemical properties, making it a valuable intermediate in organic synthesis and drug discovery.
The synthesis of 7-fluoroisoquinolin-3-amine typically involves several synthetic routes:
Each method may vary in yield and purity, with conditions tailored to optimize product formation.
The molecular formula for 7-fluoroisoquinolin-3-amine is , with a molecular weight of approximately 164.16 g/mol. The compound features:
C1=CC2=C(C=C1F)N=C(C=N2)C=C
GZKQZVZKZAVZQY-UHFFFAOYSA-N
The structure includes a fluorine atom attached to the isoquinoline ring, influencing its reactivity and biological activity.
7-Fluoroisoquinolin-3-amine can undergo various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 7-fluoroisoquinolin-3-amine primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with target proteins, potentially modulating their activity. Specific pathways influenced by this compound depend on its application context, which may include anti-cancer or anti-inflammatory effects .
The physical properties of 7-fluoroisoquinolin-3-amine include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
7-Fluoroisoquinolin-3-amine has several applications in scientific research:
7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) demonstrates significant efficacy in reversing synaptic dysregulation induced by acute restraint stress (ARS). In mouse models, ARS elevates glutamate release and disrupts excitatory/inhibitory balance in the prefrontal cortex (PFC), leading to depressive-like behaviors. FDPI administration (10–20 mg/kg) abolishes ARS-induced immobility in the forced swim test (FST), indicating restoration of synaptic homeostasis. This effect correlates with normalized expression of synaptic proteins critical for maintaining dendritic integrity and glutamate receptor trafficking [2].
FDPI modulates key transporters regulating neurotransmitter clearance:
Table 1: FDPI-Mediated Modulation of Neurotransmitter Transporters in the Prefrontal Cortex
Target | Stress-Induced Change | FDPI Effect | Functional Outcome |
---|---|---|---|
EAAT1 | ↓ Activity (−35%) | Normalization (+90% vs. stress) | Glutamate clearance restored |
GABA Uptake | ↓ Capacity (−40%) | Enhanced uptake (+48%) | Inhibitory neurotransmission ↑ |
FDPI’s antidepressant-like action (1–20 mg/kg) in the mouse FST is mediated by synergistic serotonergic and dopaminergic activation:
Table 2: Receptor Antagonists Blocking FDPI’s Antidepressant-like Effects
Antagonist | Receptor Target | Dose | Immobility Time vs. FDPI Alone |
---|---|---|---|
PCPA | 5-HT synthesis | 100 mg/kg i.p. | ↑ 88% (p<0.01) |
WAY100635 | 5-HT₁A | 0.1 mg/kg s.c. | ↑ 92% (p<0.01) |
Haloperidol | D₂ | 0.2 mg/kg i.p. | ↑ 85% (p<0.01) |
SCH23390 | D₁ | 0.05 mg/kg s.c. | ↑ 90% (p<0.01) |
FDPI exhibits dose-dependent inhibition of both MAO isoforms:
Table 3: MAO Inhibition by FDPI in Mouse Prefrontal Cortex
FDPI Dose (mg/kg) | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
---|---|---|
10 | 42%* | 33%* |
20 | 68%** | 54%** |
∗p<0.05 vs. control; ∗∗p<0.01
FDPI mitigates ARS-induced oxidative damage in the PFC:
FDPI upregulates key antioxidant enzymes:
Table 4: FDPI’s Effects on Oxidative Stress Markers in the Prefrontal Cortex
Parameter | ARS-Induced Change | FDPI (20 mg/kg) Effect | Change vs. ARS |
---|---|---|---|
TBARS | ↑ 2.1-fold | ↓ 52%** | Normalization to baseline |
ROS (DCF fluorescence) | ↑ 180% | ↓ 65%** | Near-basal levels |
SOD Activity | ↓ 35% | ↑ 40%* | Exceeds baseline by 15% |
Catalase Activity | ↓ 50% | ↑ 75%** | Exceeds baseline by 25% |
*∗p<0.05; ∗∗p<0.01 vs. ARS group
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1